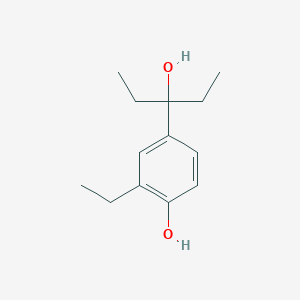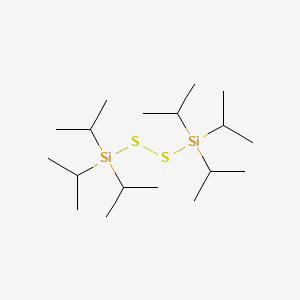amino}-2-diazonioethen-1-olate CAS No. 478369-64-1](/img/structure/B12572258.png)
1-{[Bis(trimethylsilyl)methyl](cyclohexyl)amino}-2-diazonioethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate is a chemical compound known for its unique structure and reactivity. This compound features a diazonium group, which is a functional group commonly used in organic synthesis, particularly in the formation of azo compounds. The presence of the bis(trimethylsilyl)methyl and cyclohexyl groups further enhances its chemical properties, making it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate typically involves multiple steps. One common method includes the reaction of bis(trimethylsilyl)methylamine with cyclohexylamine, followed by the introduction of a diazonium group through diazotization. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and low temperatures to stabilize the diazonium intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of azo compounds, which are important in dye and pigment industries.
Biology: The compound can be used as a labeling reagent in biological studies to track molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate involves the reactivity of the diazonium group. This group can undergo various reactions, such as coupling with aromatic compounds to form azo compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Vergleich Mit ähnlichen Verbindungen
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate can be compared with other diazonium compounds, such as:
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate: Similar structure but with different substituents.
Bis(trimethylsilyl)amine: Another compound with trimethylsilyl groups, used in different applications. The uniqueness of 1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
478369-64-1 |
|---|---|
Molekularformel |
C15H31N3OSi2 |
Molekulargewicht |
325.60 g/mol |
IUPAC-Name |
N-[bis(trimethylsilyl)methyl]-N-cyclohexyl-2-diazoacetamide |
InChI |
InChI=1S/C15H31N3OSi2/c1-20(2,3)15(21(4,5)6)18(14(19)12-17-16)13-10-8-7-9-11-13/h12-13,15H,7-11H2,1-6H3 |
InChI-Schlüssel |
YONNTXOPOQUHBB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(N(C1CCCCC1)C(=O)C=[N+]=[N-])[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)
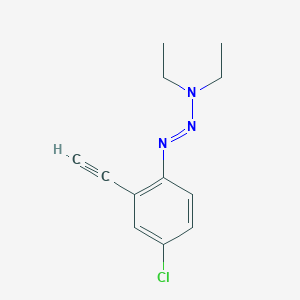
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)


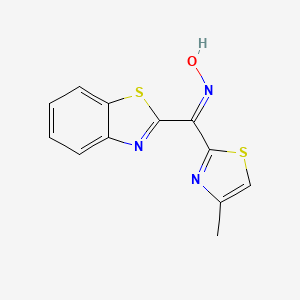
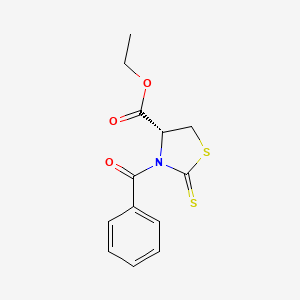
![Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-](/img/structure/B12572211.png)
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)
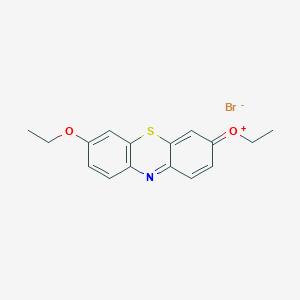
![Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)](/img/structure/B12572225.png)
